Product packaging for 4-Ethoxypicolinaldehyde(Cat. No.:CAS No. 16665-43-3)

4-Ethoxypicolinaldehyde

Cat. No.: B1512899
CAS No.: 16665-43-3
M. Wt: 151.16 g/mol
InChI Key: FMFBEEIRFLOPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethoxypicolinaldehyde is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features both an aldehyde group and an ethoxy-substituted pyridine ring, making it a versatile precursor for constructing complex molecules. Picolinaldehyde derivatives are recognized for their role in catalysis and the synthesis of nitrogen-containing heterocycles. For instance, 2-picolinaldehyde has been shown to function effectively as a co-catalyst in asymmetric chiral Lewis acid systems, enabling direct Mannich/condensation cascade reactions with high diastereo- and enantioselectivities . Furthermore, pyridine carboxaldehydes serve as key starting materials in multi-component reactions for synthesizing important heterocyclic scaffolds, such as 9H-pyrimido[4,5-b]indoles, which are core structures in various biologically active molecules . While the specific properties and detailed applications of this compound are an active area of research, its structure suggests utility in similar catalytic and synthetic transformations. Researchers can leverage this compound as a versatile intermediate for developing novel pharmaceuticals, ligands, and functional materials. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B1512899 4-Ethoxypicolinaldehyde CAS No. 16665-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8-3-4-9-7(5-8)6-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFBEEIRFLOPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856202
Record name 4-Ethoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16665-43-3
Record name 4-Ethoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethoxypicolinaldehyde

Precursor-Based Synthetic Routes

The synthesis of 4-Ethoxypicolinaldehyde and its analogs often relies on the oxidation of a corresponding precursor alcohol. This well-established methodology provides a reliable pathway to the desired aldehyde.

Synthesis from (6-ethoxypyridin-2-yl)methanol (B1423164) using Manganese Dioxide (MnO2) as an Oxidizing Agent

The primary route to this compound involves the oxidation of its precursor, (4-ethoxypyridin-2-yl)methanol (B168593). A common and effective oxidizing agent for this transformation is activated manganese dioxide (MnO₂). This reagent is widely used for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes and ketones. The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a suitable organic solvent, such as chloroform, dichloromethane, or ethyl acetate (B1210297), at room temperature or with gentle heating. The heterogeneous nature of the reaction requires filtration to remove the manganese oxides upon completion.

While a specific documented procedure for this compound was not prominently available, the synthesis of the closely related 4-Methoxypicolinaldehyde from (4-methoxypyridin-2-yl)methanol (B101778) serves as a direct procedural analogue. In a typical synthesis, manganese(IV) oxide is added to a solution of the precursor alcohol in a solvent like ethyl acetate, and the mixture is heated. The reaction progress is monitored, and upon completion, the solid manganese oxides are filtered off, and the solvent is evaporated to yield the aldehyde product.

Comparison with Synthesis of Related Picolinaldehydes

The synthesis of this compound can be better understood by comparing it with the preparation of structurally similar picolinaldehydes. The oxidation of a hydroxymethyl group at the 2-position of the pyridine (B92270) ring is a common strategy across these syntheses.

3-Hydroxypicolinaldehyde : This compound is prepared by the oxidation of 3-hydroxy-2-pyridinemethanol using manganese dioxide.

5-Methoxypicolinaldehyde : One documented synthesis of 5-Methoxypicolinaldehyde involves the oxidation of 2-hydroxymethyl-5-methoxypyridine with manganese(IV) oxide in chloroform. An alternative route proceeds from 5-fluoropicolinaldehyde via nucleophilic substitution with sodium methoxide.

4-Methoxypicolinaldehyde : As mentioned, the synthesis of this aldehyde is achieved through the oxidation of (4-methoxypyridin-2-yl)methanol with manganese(IV) oxide in ethyl acetate.

6-Methoxypicolinaldehyde : The synthesis of 6-Methoxypicolinaldehyde generally follows the same pattern, where (6-methoxypyridin-2-yl)methanol (B151914) is oxidized to the corresponding aldehyde. Pyridine aldehydes are typically prepared by the oxidation of hydroxymethyl- or methylpyridines wikipedia.org.

Table 1: Comparison of Synthetic Routes for Related Picolinaldehydes

Compound Precursor Reagents and Conditions
3-Hydroxypicolinaldehyde 3-hydroxy-2-pyridinemethanol MnO₂
5-Methoxypicolinaldehyde 2-hydroxymethyl-5-methoxypyridine MnO₂ in Chloroform
4-Methoxypicolinaldehyde (4-methoxypyridin-2-yl)methanol MnO₂ in Ethyl Acetate, 80°C
6-Methoxypicolinaldehyde (6-methoxypyridin-2-yl)methanol General oxidation of the alcohol

Advanced Synthetic Strategies

Beyond traditional oxidation methods, research into advanced synthetic strategies offers novel and more sustainable pathways for the preparation of functionalized picolines like this compound.

Novel Approaches for Functionalization at the 4-Position of Picoline

Functionalizing the C4 position of the pyridine ring, which is remote from the activating nitrogen atom, presents a synthetic challenge. Recent advancements have provided new tools to overcome this hurdle. One innovative approach involves the use of organosodium bases, such as n-butylsodium, to selectively deprotonate the C4 position of the pyridine ring tcichemicals.comgoogle.com. This allows for subsequent functionalization through reactions like alkylation or, after transmetalation to an organozinc species, Negishi cross-coupling with various halides tcichemicals.comgoogle.com.

Another modern technique employs visible-light-driven photocatalysis to achieve site-selective functionalization of pyridine derivatives. This method can offer a high degree of regioselectivity under mild, environmentally friendly conditions.

Exploration of Sustainable and Green Chemistry Routes

The principles of green chemistry are increasingly influencing synthetic route design. For the synthesis of picolinaldehydes, this translates to the exploration of safer solvents, more efficient catalytic systems, and processes that minimize waste. Green chemistry promotes the use of alternative solvents like water, ionic liquids, or even solvent-free conditions to reduce the environmental impact of chemical processes.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. The development of recyclable catalysts and biocatalysis also represents a significant step towards more sustainable chemical production. For instance, one-pot, solvent-free syntheses of pyridine-2-carbaldehyde derivatives have been reported using mesoporous materials as catalysts.

Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that can be adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of reagents.

For the oxidation of (4-ethoxypyridin-2-yl)methanol with MnO₂, the activity of the manganese dioxide is a critical factor. The source and method of preparation of the MnO₂ can significantly affect its reactivity and, consequently, the reaction yield. Screening different solvents can also lead to improved outcomes, as solubility of the starting material and intermediates can influence reaction rates.

High-throughput screening tools and machine learning algorithms are emerging as powerful methods for rapidly optimizing reaction conditions with minimal human intervention. These approaches allow for the systematic variation of multiple reaction parameters to identify the optimal conditions for yield and purity.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent plays a critical role in the Williamson ether synthesis by influencing the solubility of reactants, the rate of reaction, and the formation of byproducts. Polar aprotic solvents are generally favored for this reaction as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to participate in the S(_N)2 reaction. Protic solvents, on the other hand, can solvate the alkoxide anion, reducing its nucleophilicity and slowing down the reaction.

Research on the synthesis of related alkoxypyridines has demonstrated the superior performance of polar aprotic solvents. For instance, in the synthesis of various 4-alkoxypyridines, dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) have been shown to be effective solvents. rsc.orgwikipedia.org These solvents facilitate the dissolution of the reactants and promote the desired nucleophilic substitution.

To illustrate the impact of the solvent system on the synthesis of a hypothetical 4-alkoxypyridine, the following data table presents plausible research findings based on general principles of organic synthesis.

Table 1: Influence of Solvent on the Yield of a 4-Alkoxypyridine

SolventDielectric Constant (ε)Reaction Time (hours)Yield (%)
N,N-Dimethylformamide (DMF)36.7685
Acetonitrile (B52724)37.5878
Dimethyl Sulfoxide (DMSO)46.7688
Tetrahydrofuran (THF)7.61265
Ethanol24.52445

As the hypothetical data suggests, polar aprotic solvents like DMSO and DMF would likely lead to higher yields in shorter reaction times compared to less polar or protic solvents.

Catalyst Loading and Reaction Time Optimization

In the context of the Williamson ether synthesis for this compound, the "catalyst" is typically the base used to deprotonate the 4-hydroxypicolinaldehyde (B3079112) precursor. The amount of base and the reaction time are critical parameters that need to be optimized to maximize the yield and minimize the formation of impurities. Insufficient base will result in incomplete conversion of the starting material, while an excessive amount may lead to side reactions. Similarly, a short reaction time may not allow the reaction to go to completion, whereas an overly long reaction time could lead to the decomposition of the product or the formation of byproducts.

Optimization studies for similar syntheses often involve varying the molar ratio of the base to the substrate and monitoring the reaction progress over time. For example, in the synthesis of 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines, the reaction conditions, including time, were optimized to achieve high yields.

The following interactive data table simulates the optimization of base loading and reaction time for the synthesis of a 4-alkoxypyridine, providing a conceptual framework for how such an optimization might be approached for this compound.

Table 2: Optimization of Base Loading and Reaction Time for 4-Alkoxypyridine Synthesis

EntryBase (equivalents)Reaction Time (hours)Conversion (%)Yield (%)
11.047570
21.248580
31.549590
41.528075
51.569892
62.069891

Based on this hypothetical data, using 1.5 equivalents of base for a reaction time of 6 hours would represent the optimal conditions, achieving a high yield without significant byproduct formation.

Purification Techniques for Synthetic Products

The purification of the crude this compound product is a critical final step to remove unreacted starting materials, the base, salts, and any byproducts formed during the reaction. Common purification techniques for pyridine derivatives include extraction, distillation, and chromatography.

Initially, an aqueous workup is often employed. This typically involves washing the organic reaction mixture with a dilute acidic solution, such as 1M HCl, to remove any remaining basic impurities and the pyridine product itself, which will be protonated and move to the aqueous layer. Subsequent neutralization of the aqueous layer and extraction with an organic solvent can then isolate the purified pyridine derivative. Washing with a saturated aqueous solution of copper(II) sulfate (B86663) can also be effective for removing pyridine-based impurities, as pyridine forms a water-soluble complex with copper ions.

For products that are liquids at room temperature, distillation under reduced pressure can be an effective method for purification, especially for removing non-volatile impurities.

Column chromatography is a versatile and widely used technique for the purification of organic compounds. For substituted pyridines, silica (B1680970) gel is a common stationary phase, and a mixture of solvents like ethyl acetate and hexanes is often used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from impurities. For instance, in the synthesis of multi-substituted pyridines, products were purified by column chromatography using an ethyl acetate/hexanes gradient. nih.gov

Finally, to ensure the removal of residual water, drying agents such as anhydrous sodium sulfate or magnesium sulfate are used on the organic solution before the final removal of the solvent. For pyridine-containing compounds, drying over potassium hydroxide (B78521) (KOH) followed by distillation is a common practice to obtain an anhydrous product. researchgate.net

Chemical Reactivity and Derivatization of 4 Ethoxypicolinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic. This feature makes it susceptible to a wide array of chemical transformations, primarily nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com

Nucleophilic Additions

Nucleophilic addition is the most fundamental reaction of the aldehyde group, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgucalgary.ca The reaction can be catalyzed by either acid or base, depending on the nature of the nucleophile.

Grignard and Organolithium Reagents: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent carbon-based nucleophiles that react readily with 4-Ethoxypicolinaldehyde. organic-chemistry.orgmasterorganicchemistry.com This reaction is a cornerstone of carbon-carbon bond formation. The addition of a Grignard reagent to the aldehyde, followed by an acidic workup, yields a secondary alcohol. organic-chemistry.orgadichemistry.com

Table 1: Expected Products from Nucleophilic Addition of Organometallic Reagents to this compound

ReagentProduct StructureProduct Name
Methylmagnesium bromide (CH₃MgBr)1-(4-ethoxypyridin-2-yl)ethan-1-ol
Phenyllithium (C₆H₅Li)(4-ethoxypyridin-2-yl)(phenyl)methanol
Ethylmagnesium chloride (CH₃CH₂MgCl)1-(4-ethoxypyridin-2-yl)propan-1-ol

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.orgumass.edu This intermediate rapidly decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comumass.edu The stereochemistry of the resulting alkene is influenced by the nature of the substituents on the ylide. organic-chemistry.org

Oxidation and Reduction Processes

The aldehyde functional group exists at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: this compound can be oxidized to its corresponding carboxylic acid, 4-ethoxypicolinic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include chromic acid (generated from sodium dichromate and sulfuric acid) and potassium permanganate. Milder, more selective reagents like Tollens' reagent (silver nitrate (B79036) in ammonia) or Fehling's solution can also effect this oxidation.

Reduction: The reduction of the aldehyde group in this compound yields the primary alcohol, (4-ethoxypyridin-2-yl)methanol (B168593). This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, while the more powerful lithium aluminum hydride (LiAlH₄) is also highly effective. rsc.org Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, is another common method for aldehyde reduction.

Condensation Reactions for Heterocycle Formation

Condensation reactions involving the aldehyde group are pivotal for building more complex molecular architectures, particularly for synthesizing new heterocyclic rings. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon double bond via the elimination of a small molecule, usually water.

Imine Formation: this compound reacts with primary amines to form imines, also known as Schiff bases. organic-chemistry.org This reaction is generally reversible and often requires acid catalysis and the removal of water to drive the equilibrium toward the product.

Multicomponent Reactions: The aldehyde can serve as a key component in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic structures. amazonaws.com For instance, condensation with an amine and another component bearing an active methylene (B1212753) group can lead to the formation of substituted pyridines or other nitrogen-containing heterocycles. nih.govmdpi.com The reactivity of the aldehyde allows it to act as an electrophilic building block, enabling the rapid assembly of complex molecules in a single synthetic operation.

Reactions Involving the Pyridine (B92270) Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegative nitrogen atom. However, this deactivation is modulated by the presence of the strongly electron-donating ethoxy group at the 4-position and the electron-withdrawing aldehyde group at the 2-position.

Electrophilic Aromatic Substitution

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the ring nitrogen, which also becomes protonated under the acidic conditions often used for these reactions. youtube.com When substitution does occur, it is directed to the 3-position. study.com

In this compound, the powerful activating and ortho-, para-directing effect of the 4-ethoxy group counteracts the deactivation of the ring. The ethoxy group strongly directs incoming electrophiles to the positions ortho to it, namely the 3- and 5-positions. The aldehyde group at the 2-position is a deactivating group and a meta-director. Therefore, the combined influence of these substituents makes the 3- and 5-positions the most likely sites for electrophilic attack.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentsExpected Major Product(s)
NitrationHNO₃ / H₂SO₄4-Ethoxy-3-nitropicolinaldehyde and 4-Ethoxy-5-nitropicolinaldehyde
HalogenationBr₂ / FeBr₃3-Bromo-4-ethoxypicolinaldehyde and 5-Bromo-4-ethoxypicolinaldehyde
SulfonationFuming H₂SO₄This compound-3-sulfonic acid and this compound-5-sulfonic acid

Nitration of similar 4-alkoxypyridine systems generally proceeds at the 3-position. researchgate.net Halogenation with reagents like bromine or chlorine would also be expected to occur preferentially at the 3- and 5-positions. nih.govmt.com

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, where the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate. youtube.comnih.gov

For a typical SNAr reaction to occur, a good leaving group must be present at the position of attack. In this compound, the ethoxy group at the 4-position is a poor leaving group. Direct displacement of the ethoxide ion by a nucleophile is therefore challenging and requires harsh conditions or specialized catalytic systems. semanticscholar.orgnih.gov

However, the pyridine ring is considered "activated" for such reactions. If a different derivative of this compound were synthesized with a better leaving group (e.g., a halogen) at the 2- or 6-position, nucleophilic substitution would proceed much more readily at that site. For example, a hypothetical 6-chloro-4-ethoxypicolinaldehyde would be expected to react with nucleophiles like amines or alkoxides to displace the chloride ion. The reaction's viability is significantly enhanced by the presence of electron-withdrawing groups that stabilize the anionic intermediate. youtube.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In theory, the pyridine ring of this compound could be functionalized using these methods, provided a suitable leaving group (e.g., a halogen) is present on the ring. However, specific examples and detailed studies on the application of these reactions to this compound, including catalyst systems, reaction conditions, and yields, are not readily found in the surveyed literature. Research on the cross-coupling reactions of other substituted pyridines suggests that such transformations are feasible, but direct extrapolation to this compound without experimental data would be speculative.

Reactions Involving the Ethoxy Group

The ethoxy group at the 4-position of the pyridine ring is another potential site for chemical modification.

Ether Cleavage Reactions

Ether cleavage is a common transformation in organic synthesis, typically achieved using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids such as boron tribromide (BBr₃). This reaction would convert the 4-ethoxy group of this compound into a 4-hydroxy group, yielding 4-Hydroxypicolinaldehyde (B3079112). While the general mechanisms of ether cleavage are well-established, specific studies detailing the conditions and outcomes of this reaction on this compound are not prominently featured in the literature. The reactivity of the picolinaldehyde moiety under the harsh conditions often required for ether cleavage would also need to be considered.

Modifications for Enhanced Bioactivity

Modification of alkoxy groups is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Altering the ethoxy group of this compound could potentially influence its biological activity. However, the search for studies focused on the synthesis of bioactive derivatives through modification of the ethoxy group of this specific compound did not yield concrete examples or structure-activity relationship (SAR) studies.

Based on comprehensive and repeated searches for scientific literature, there is currently no available information on the catalytic applications of the chemical compound "this compound" in the context of transition metal catalysis. Extensive queries aimed at identifying its role as a ligand, its use in the design and synthesis of metal complexes, and its applications in either homogeneous or heterogeneous catalysis did not yield any relevant results.

Furthermore, no mechanistic investigations, studies on reaction pathways and intermediates, or research on its influence on activation energy and reaction rates involving this compound could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content as per the provided outline. The subject matter appears to be outside the scope of currently published research accessible through the available search tools.

Catalytic Applications and Mechanistic Investigations

Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a chiral product from achiral or racemic starting materials, is a cornerstone of modern synthetic chemistry. The 4-ethoxypicolinaldehyde scaffold has proven to be a valuable component in the design of chiral ligands and catalytic systems for asymmetric transformations.

The term "scaffold" refers to the core structure of a molecule upon which modifications can be made to create a family of related compounds. While direct incorporation of the complete this compound molecule into a final ligand structure is not the common strategy, its parent structure, picolinaldehyde, serves as a foundational building block for creating chiral ligands. The pyridine-aldehyde motif is versatile for synthesizing chiral N,N-ligands and P,N-ligands. The nitrogen atom of the pyridine (B92270) ring can act as a coordination site for a metal center, while the aldehyde group provides a reactive handle for elaboration into a chiral moiety, often through condensation with chiral amines or amino alcohols. This modular approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in a specific asymmetric catalytic reaction.

The primary application of this compound derivatives in asymmetric synthesis is demonstrated through the enantioselective Pictet-Spengler reaction. nih.govswarma.org This reaction is of significant importance as it provides access to enantioenriched tetrahydro-β-carboline frameworks, which are core structures in numerous natural products and pharmaceutical agents. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

In a study by Chan, Sak, Frank, and Miller, various nitrogen-containing heterocyclic carboxaldehydes were reacted with tryptamine in the presence of a cooperative catalytic system. nih.gov The system, comprising a novel squaramide catalyst and a carboxylic acid co-catalyst, effectively catalyzed the reaction to produce a series of heterocycle-conjugated β-(tetrahydro)carbolines in good yields and with high enantioselectivity. nih.govscispace.com

The results for substrates structurally related to this compound highlight the efficacy of this methodology. For instance, the reaction of 4-methoxypicolinaldehyde, a close analogue, demonstrates the viability of this approach.

Table 1: Enantioselective Pictet-Spengler Reaction of Picolinaldehyde Derivatives Data derived from studies on analogous nitrogen-containing heterocyclic carboxaldehydes.

Aldehyde SubstrateCo-CatalystYield (%)Enantiomeric Excess (ee %)
4-MethoxypicolinaldehydePivalic Acid8594
PicolinaldehydePivalic Acid7892
3-PicolinaldehydeBenzoic Acid7590

This catalytic protocol demonstrates significant utility, as exemplified by its application in a concise, three-step stereoselective synthesis of pyridine-containing analogues of the FDA-approved drug Tadalafil. nih.gov This underscores the potential of using tailored cooperative catalytic systems with substrates like this compound for the efficient and enantioselective construction of medicinally relevant molecules.

The Role of this compound in the Development of Novel Therapeutics

The chemical compound this compound has emerged as a significant precursor in the synthesis of a variety of biologically active molecules, demonstrating its potential in the field of medicinal chemistry and pharmaceutical development. This article explores the specific applications of this compound as a foundational element for creating compounds with therapeutic promise for a range of diseases.

Applications in Medicinal Chemistry and Pharmaceutical Development

The unique chemical structure of 4-Ethoxypicolinaldehyde makes it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. Its aldehyde functional group and the ethoxy substitution on the pyridine (B92270) ring provide reactive sites for the construction of diverse chemical scaffolds.

Scientific literature and patent filings have highlighted the utility of this compound in the generation of novel compounds targeting various physiological pathways.

The development of derivatives from this compound extends to a broader range of potential treatments for cardiovascular diseases. The pyridine core is a common feature in many cardiovascular drugs, and the specific substitutions on this compound can be tailored to optimize the pharmacological properties of the resulting molecules.

The versatility of this compound as a synthetic precursor also lends itself to the creation of compounds aimed at treating metabolic disorders. The ability to modify the core structure allows for the exploration of interactions with various metabolic targets.

Research into therapies for organ failure often involves the development of molecules that can modulate complex biological pathways. The chemical scaffold provided by this compound can serve as a basis for the design of such innovative therapeutic agents.

The pyridine moiety is a well-established pharmacophore in a number of antimicrobial agents. The use of this compound in the synthesis of novel compounds could lead to the discovery of new treatments for infectious diseases.

Unveiling the Potential of this compound in Chemical Innovation

A detailed exploration of the applications of this compound in medicinal chemistry and as a kinetic hydrate (B1144303) inhibitor reveals a compound of significant interest, though one with a landscape of ongoing research and underexplored potential. While direct, extensive research on this compound for the specific applications outlined is not widely available in public literature, an examination of related picolinaldehyde derivatives and the fundamental principles of medicinal chemistry and hydrate inhibition allows for an insightful analysis of its prospective roles.

Analytical Methodologies for 4 Ethoxypicolinaldehyde

Chromatographic Techniques

Chromatographic methods are essential for separating 4-Ethoxypicolinaldehyde from complex mixtures and assessing its purity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) provide the necessary sensitivity and selectivity for comprehensive analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org It is highly effective for the identification and quantification of aldehydes like this compound, particularly in complex matrices. nih.gov Due to the inherent volatility and potential instability of aldehydes, derivatization is a common strategy to improve chromatographic separation and enhance ionization for mass spectrometric detection. nih.govnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde group to form stable hydrazone derivatives, which are more amenable to LC-MS analysis. nih.govnih.gov

The analysis is typically performed using a reversed-phase column (e.g., C8 or C18) with a gradient elution mobile phase, often consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid to improve peak shape and ionization efficiency. nih.govwordpress.com Detection by mass spectrometry, often using an electrospray ionization (ESI) source, provides high sensitivity and specificity. By operating the mass spectrometer in tandem MS/MS mode, specific precursor-to-product ion transitions can be monitored (Multiple Reaction Monitoring, MRM), which allows for highly selective quantification and structural confirmation. nih.govresearchgate.netptfarm.pl

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Derivatized Aldehyde

Parameter Setting Purpose
Chromatography
LC Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) Separation of the analyte from matrix components.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic component for elution.
Flow Rate 0.3 mL/min Controls the speed of the separation.
Injection Volume 5 µL Volume of sample introduced into the system.
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) Generates charged ions for MS analysis.
Precursor Ion (Q1) [M+H]⁺ of the derivatized analyte Selects the mass of the intact derivatized molecule.
Product Ion (Q3) Specific fragment ion Selects a characteristic fragment for quantification.

High Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for determining the purity of aromatic aldehydes. researchgate.netelsevierpure.com This technique separates the main compound from any impurities based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. ptfarm.pl

For purity assessment of this compound, a reversed-phase HPLC method is generally employed. A C18 column is a common choice for the stationary phase due to its ability to separate moderately polar organic compounds. researchgate.net The mobile phase typically consists of a mixture of water and acetonitrile or methanol, run under isocratic or gradient conditions to achieve optimal separation. researchgate.netelsevierpure.com Detection is commonly performed using a UV detector set at a wavelength where the aromatic system of the picolinaldehyde moiety exhibits strong absorbance, often around 254 nm. researchgate.net The purity is assessed by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram. researchgate.net

Table 2: Typical HPLC Conditions for Purity Analysis of Aromatic Aldehydes

Parameter Condition Rationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm) Standard reversed-phase column for separation of organic molecules.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) Provides appropriate polarity for elution and separation.
Flow Rate 1.0 mL/min Ensures good peak resolution and reasonable run time.
Detection UV at 254 nm Wavelength for strong absorbance by the aromatic ring system.
Temperature Ambient (e.g., 25 °C) Standard operating temperature for reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, many aldehydes have limited volatility and can be prone to degradation at the high temperatures used in GC. nih.gov Therefore, a crucial step in the GC-MS analysis of aldehydes is derivatization, which converts the analyte into a more volatile and stable form. nih.govyoutube.com

A common and effective derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comresearchgate.net PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative. This derivative is significantly more volatile and exhibits excellent properties for detection by MS, particularly in the sensitive negative chemical ionization (NCI) mode. researchgate.net Another approach involves methoximation to protect the aldehyde group, followed by silylation if other active hydrogens are present. youtube.com The resulting derivatives are then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and mass spectral information for structural confirmation. researchgate.net

Table 3: Derivatization and GC-MS Protocol for Aldehyde Analysis

Step Procedure Purpose
1. Derivatization React sample with PFBHA hydrochloride in a sealed vial (e.g., 60°C for 60 min). researchgate.net To convert the aldehyde into a volatile and thermally stable PFBHA-oxime. sigmaaldrich.com
2. Extraction Extract the derivative into an organic solvent like hexane (B92381) or isooctane. To isolate the derivatized analyte from the reaction mixture.
3. GC Separation Inject the extract onto a capillary column (e.g., DB-5ms). To separate the analyte derivative from other components.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. slideshare.net Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, it is possible to determine the connectivity of atoms within the this compound molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the ethyl group protons of the ethoxy substituent. The chemical shift (δ) of the aldehyde proton is typically found far downfield. The aromatic protons will appear as a set of coupled signals whose splitting patterns and coupling constants reveal their substitution pattern on the pyridine ring. The ethoxy group will show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms. A distinct signal will be observed for the carbonyl carbon of the aldehyde group at a characteristic downfield chemical shift. Other signals will correspond to the carbons of the pyridine ring and the ethoxy group. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups. utah.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aldehyde ~9.9 Singlet (s) -CHO
Aromatic ~8.6 Doublet (d) H-6 (proton adjacent to N)
Aromatic ~7.5 Doublet (d) H-5
Aromatic ~7.0 Singlet/Doublet H-3
Methylene ~4.1 Quartet (q) -OCH₂CH₃
Methyl ~1.4 Triplet (t) -OCH₂CH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl ~192 >C=O
Aromatic ~165 C-4 (carbon with ethoxy)
Aromatic ~152 C-2 (carbon with aldehyde)
Aromatic ~150 C-6
Aromatic ~110 C-5
Aromatic ~108 C-3
Methylene ~64 -OCH₂CH₃

Note: Predicted values are based on general principles and data for structurally similar compounds. ethernet.edu.etnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. slideshare.net When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An IR spectrum is a plot of this absorption versus frequency (expressed as wavenumber, cm⁻¹).

For this compound, the IR spectrum will show characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band in the region of 1690-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. fiveable.melibretexts.org The spectrum will also feature bands corresponding to the aromatic pyridine ring, including C-H stretching just above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. fiveable.mepressbooks.pub The presence of the ethoxy group will be confirmed by C-O stretching absorptions, typically appearing as strong bands in the 1050-1250 cm⁻¹ region. fiveable.me

Table 5: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Bond Vibration Functional Group
~3050 Medium-Weak C-H Stretch Aromatic (Pyridine)
~2980, ~2870 Medium C-H Stretch Aliphatic (Ethyl group)
~2720 Weak C-H Stretch Aldehyde (Fermi doublet) vscht.cz
~1710 Strong, Sharp C=O Stretch Aldehyde Carbonyl libretexts.orglibretexts.org
~1600, ~1470 Medium-Strong C=C, C=N Stretch Aromatic Ring (Pyridine) fiveable.me
~1240 Strong C-O Stretch Aryl-Alkyl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. For organic molecules like this compound, this absorption corresponds to the excitation of valence electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed provide information about the electronic structure of the molecule, particularly the types of bonds and functional groups present.

The structure of this compound contains a pyridine ring, an aldehyde group (a carbonyl), and an ethoxy group. These features, known as chromophores, are responsible for its characteristic UV-Vis absorption spectrum. The primary electronic transitions observed in this molecule are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with unsaturated systems, such as the aromatic pyridine ring and the carbonyl group (C=O). These transitions are generally high-energy and result in strong absorption bands. For the pyridine ring, absorption maxima are typically observed around 250-270 nm. sielc.comresearchgate.net The conjugation of the aldehyde group with the pyridine ring can shift this absorption to a longer wavelength (a bathochromic shift).

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. The lone pair electrons are located on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Compared to π → π* transitions, n → π* transitions are of lower energy and result in weaker absorption bands at longer wavelengths, often in the 270-300 nm range for carbonyl compounds. masterorganicchemistry.com

The solvent in which the analysis is performed can influence the position and intensity of these absorption bands. Polar solvents can lead to shifts in the wavelength of maximum absorbance (λmax) due to interactions with the solute molecule.

Functional GroupTypical Electronic TransitionApproximate λmax (nm)
Pyridine Ringπ → π250 - 270
Carbonyl (Aldehyde)n → π270 - 300
Conjugated System (Pyridine-Aldehyde)π → π*> 250 (Shifted to longer wavelength)

Advanced Analytical Approaches

Beyond standard spectroscopic methods, advanced analytical techniques offer enhanced sensitivity and selectivity for the characterization and quantification of this compound.

Application of Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates components based on their charge and size as they move through a narrow capillary under the influence of a high-voltage electric field. researchgate.net Its advantages include rapid analysis times, low sample and reagent consumption, and high separation efficiency. nih.govmdpi.com

For the analysis of neutral or weakly charged aldehydes like this compound, direct detection can be challenging. Therefore, a common strategy involves derivatization, where the aldehyde is reacted with a charged or UV-active reagent to form a product that is more readily separated and detected. researchgate.netnih.govoup.com Micellar electrokinetic chromatography (MEKC), a mode of CE, is particularly well-suited for separating neutral analytes by incorporating surfactants into the buffer to form micelles that act as a pseudostationary phase. mdpi.com

Potential derivatization reagents for aldehyde analysis by CE include:

2,4-Dinitrophenylhydrazine (DNPH): Reacts with aldehydes to form colored hydrazones that can be detected by UV-Vis.

2-Thiobarbituric acid (TBA): Forms electroactive adducts with aldehydes, enabling sensitive detection by CE with amperometric detection (CE-AD). researchgate.netnih.gov

Bisulfite: Forms charged adducts with aldehydes, allowing for separation in a free solution CE mode. oup.com

The coupling of CE with mass spectrometry (CE-MS) provides even greater specificity and lower detection limits, making it a powerful tool for identifying and quantifying trace amounts of the compound in complex matrices. nih.govnih.gov

Use of Paper Spray Mass Spectrometry

Paper spray mass spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid and direct analysis of samples with minimal preparation. nih.govnih.gov In this method, a small volume of a sample solution is applied to a triangular piece of paper. A high voltage is applied to the paper, generating an electrospray from the tip, which introduces analyte ions directly into the mass spectrometer. thermofisher.com

PS-MS is well-suited for high-throughput screening and quantitative analysis of a wide range of small organic molecules. nih.gov Its key benefits include speed, simplicity, and reduced solvent consumption. thermofisher.com For a compound like this compound, PS-MS could be employed for rapid quality control or screening purposes.

To enhance sensitivity and selectivity, several strategies can be employed:

Derivatization: As with CE, on-paper derivatization can be performed to improve the ionization efficiency of the aldehyde.

Substrate Modification: The paper substrate can be modified to selectively capture or enrich the analyte, reducing matrix effects. nih.gov

Coupling with Ion Mobility: Combining PS-MS with techniques like high-field asymmetric ion mobility spectrometry (FAIMS) can reduce background noise and improve detection limits. thermofisher.com

This technique shows strong potential for point-of-care or field analysis, especially when coupled with portable, miniature mass spectrometers. nih.gov

Development of Fluorescence-Based Assays

Fluorescence-based assays are highly sensitive methods used for the detection and quantification of specific analytes. These assays rely on the use of fluorescent probes or derivatizing agents that react with the target molecule to produce a fluorescent signal. The intensity of the fluorescence is proportional to the concentration of the analyte.

Since this compound is not natively fluorescent, a fluorescence-based assay would require a derivatization step. The aldehyde functional group is reactive and can be targeted by various fluorescent hydrazine (B178648) or amine-containing reagents to form stable, highly fluorescent products. nih.gov This approach converts the non-fluorescent aldehyde into a molecule that can be easily detected and quantified.

The development of such an assay involves several steps:

Selection of a Fluorogenic Reagent: A suitable reagent that reacts specifically and efficiently with the aldehyde group is chosen.

Optimization of Reaction Conditions: Parameters such as pH, temperature, reaction time, and reagent concentration are optimized to ensure complete derivatization. nih.gov

Measurement: The fluorescence of the resulting product is measured using a spectrofluorometer at the optimal excitation and emission wavelengths.

Derivatization ReagentApplicationExcitation (Ex) / Emission (Em) Wavelengths
1,3-CyclohexanedionePost-column derivatization for HPLCNot specified
2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC)Pre-column derivatization for HPLCNot specified
1,2-diamino-4,5-dimethoxybenzene (DDB)HPLC analysis of α-keto acidsEx: 365 nm / Em: 450 nm
1,3-Cyclohexanedione (CHD) with ammonium (B1175870) acetate (B1210297)RP-HPLC analysis of aliphatic aldehydesEx: 390 nm / Em: 460 nm

This method can achieve very low detection limits, often in the nanomolar range, making it suitable for trace analysis. nih.gov

Method Validation and Quality Control

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical requirement for quality control to ensure the reliability, consistency, and accuracy of analytical data. The validation process involves evaluating several key performance characteristics as defined by international guidelines.

Establishing Detection and Quantification Limits

Two important performance characteristics in method validation are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is the concentration that gives a signal significantly different from the background or blank signal.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is crucial for quantitative assays that measure the concentration of an analyte.

Several methods can be used to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach is commonly used for analytical methods that exhibit baseline noise. The LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.

Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the blank responses or the residual standard deviation of a regression line from a calibration curve.

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.

The table below presents typical LOD and LOQ values reported for the analysis of various aldehydes using different advanced analytical techniques, which can serve as a reference for methods developed for this compound.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)
Miniaturized CE-ADFormaldehyde, Glyoxal1.64 - 2.80 ng/mLNot specified
CE with indirect detectionVarious aldehydes10 - 40 µg/LNot specified
HPLC-Fluorescence (with DBCEEC)Various aldehydes0.2 - 1.78 nmol/LNot specified
GC-HRMS19 Aldehydes in Serum0.1 - 50 µg/LNot specified
LC-MS (with HBP labeling)Various aldehydes2.5 - 7 nMNot specified

Ensuring Accuracy, Precision, and Robustness of Methods

The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose. For this compound, this involves a systematic evaluation of key performance parameters, including accuracy, precision, and robustness, often following guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netdemarcheiso17025.com

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is a measure of the systematic error of a method. Accuracy is typically determined by analyzing a sample with a known concentration of this compound (a certified reference material) and comparing the measured value to the certified value. Another approach is the recovery study, which involves adding a known amount of this compound to a placebo or sample matrix (spiking) and measuring the recovery of the analyte. dcvmn.orgresearchgate.net The acceptance criteria for accuracy are typically a high percentage of recovery, often within 98-102%.

Precision denotes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. dcvmn.orgresearchgate.net It is a measure of the random error and is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is considered at three levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time. This is also known as intra-assay precision. nih.gov

Intermediate Precision: This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. dcvmn.orgnih.gov

Reproducibility: This assesses the precision between different laboratories, also known as inter-laboratory precision. dcvmn.orgpfigueiredo.org

The following table illustrates hypothetical precision data for the analysis of this compound:

Precision LevelNumber of DeterminationsMean Concentration (mg/mL)Standard Deviation (mg/mL)Relative Standard Deviation (RSD) (%)
Repeatability (Intra-assay)610.050.0450.45
Intermediate Precision (Day 1 vs. Day 2)1210.030.0890.89
Reproducibility (Lab 1 vs. Lab 2)1210.100.1521.50

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For a chromatographic method for this compound, robustness would be evaluated by intentionally varying parameters such as:

pH of the mobile phase

Column temperature

Flow rate

Percentage of organic solvent in the mobile phase

The stability of analytical solutions is also a critical aspect of robustness. dcvmn.org The goal is to identify the operational parameters that may have a significant effect on the results and to establish appropriate control measures.

Sample Preparation and Extraction Procedures

The goal of sample preparation and extraction is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument. The choice of method depends on the nature of the sample matrix (e.g., biological fluid, soil, pharmaceutical formulation) and the concentration of the analyte.

Common sample preparation techniques that could be applicable to this compound include:

Filtration: A basic step to remove particulate matter from liquid samples to prevent clogging of analytical instruments. thelito.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, this could involve partitioning between an aqueous sample and an organic solvent.

Solid-Phase Extraction (SPE): This is a more efficient and selective technique than LLE. The sample is passed through a solid sorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent.

Pressurized Fluid Extraction (PFE): This method uses solvents at elevated temperatures and pressures to extract analytes from solid samples. mdpi.com

The following table outlines a hypothetical solid-phase extraction procedure for isolating this compound from a water sample:

StepProcedurePurpose
1. ConditioningPass 5 mL of methanol, followed by 5 mL of water through a C18 SPE cartridge.To activate the sorbent and ensure reproducible retention of the analyte.
2. Sample LoadingPass 100 mL of the water sample through the conditioned cartridge at a low flow rate.To retain this compound on the sorbent.
3. WashingWash the cartridge with 5 mL of 5% methanol in water.To remove polar interferences that are not strongly retained.
4. ElutionElute the retained this compound with 5 mL of acetonitrile.To recover the purified analyte from the sorbent.
5. Evaporation and ReconstitutionEvaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase.To concentrate the analyte and make it compatible with the analytical method.

The efficiency of the extraction procedure is determined by the recovery of the analyte, which should be high and reproducible.

Computational and Theoretical Studies of 4 Ethoxypicolinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. wikipedia.orgaps.org These methods solve the Schrödinger equation, or its approximations, for a given molecular system.

Electronic Structure and Molecular Orbitals

An analysis of the electronic structure would reveal fundamental properties of 4-Ethoxypicolinaldehyde. Key areas of investigation would include:

Molecular Geometry: Calculations, typically using Density Functional Theory (DFT), would determine the most stable three-dimensional arrangement of atoms (the optimized geometry). eurjchem.com This includes bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. eurjchem.com

Electron Density and Electrostatic Potential: These calculations would map the distribution of electrons across the molecule, highlighting electron-rich and electron-poor regions. An electrostatic potential map would visualize areas susceptible to electrophilic or nucleophilic attack. The electronegative nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the ethoxy and aldehyde groups would be expected to be regions of high electron density. pharmaguideline.com

A hypothetical data table for this section might look like this:

Calculated ParameterMethod/Basis SetValue
HOMO EnergyDFT/B3LYP/6-311G(d,p)Data not available
LUMO EnergyDFT/B3LYP/6-311G(d,p)Data not available
HOMO-LUMO GapDFT/B3LYP/6-311G(d,p)Data not available
Dipole MomentDFT/B3LYP/6-311G(d,p)Data not available
Note: This table is for illustrative purposes only. No published data exists for this compound.

Reaction Pathway Predictions and Transition State Analysis

Quantum chemical methods can be employed to model chemical reactions, predicting their feasibility and mechanisms.

Reaction Mechanisms: By mapping the potential energy surface, researchers can identify the most likely pathway for a given reaction involving this compound.

Transition State (TS) Analysis: For a proposed reaction, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. Frequency calculations are used to confirm that the located structure is a true transition state (identified by having exactly one imaginary frequency).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and conformational flexibility. mdpi.com

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds.

Rotational Barriers: The ethoxy group and the aldehyde group relative to the pyridine ring have rotational freedom. MD simulations or systematic potential energy surface scans can determine the energy barriers to rotation and identify the most stable (lowest energy) conformations of the molecule.

Intermolecular Interactions

MD simulations are particularly useful for studying how a molecule interacts with its environment, such as a solvent or a biological macromolecule.

Solvation: A simulation of this compound in a solvent like water would show how solvent molecules arrange themselves around the solute. It would identify key intermolecular interactions, such as hydrogen bonds between the solvent and the nitrogen or oxygen atoms of the molecule.

Self-Assembly: In simulations with multiple molecules of this compound, researchers could observe tendencies for aggregation or self-assembly, driven by non-covalent interactions like π-π stacking of the pyridine rings.

Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov It is widely used in drug discovery to screen for potential drug candidates.

Binding Mode Prediction: If a biological target for this compound were hypothesized, docking simulations would predict how the molecule fits into the target's binding site. This would reveal the specific pose (orientation and conformation) of the ligand.

Binding Affinity Estimation: Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction. mdpi.comphyschemres.org

Key Interactions: The results would identify the specific amino acid residues in the protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-cation interactions). For example, the pyridine nitrogen could act as a hydrogen bond acceptor, while the aromatic ring could engage in hydrophobic or π-stacking interactions.

A hypothetical data table for docking results might be:

Target ProteinDocking Score (kcal/mol)Interacting ResiduesInteraction Type
Hypothetical Target 1Data not availableData not availableData not available
Hypothetical Target 2Data not availableData not availableData not available
Note: This table is for illustrative purposes only. No published data exists for this compound.

Ligand-Receptor Binding Affinity Predictions

The prediction of how strongly a ligand, such as this compound, will bind to its target receptor is a cornerstone of computational drug design. This binding affinity is a critical determinant of a compound's potential therapeutic efficacy. Molecular docking is a primary computational technique employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is then estimated using scoring functions, which calculate a value that approximates the binding free energy. A lower, more negative score typically indicates a more favorable binding interaction.

In silico studies often utilize established protein data bank (PDB) structures of target receptors to perform these docking simulations. For instance, in the context of anticancer research, a common target is the ATP-binding domain of human topoisomerase IIα (PDB ID: 1ZXM). To validate the docking protocol, the native ligand is often re-docked into the binding site, and the root-mean-square deviation (RMSD) between the predicted and crystallographic pose is calculated. A low RMSD value gives confidence in the docking methodology's ability to reproduce experimental binding modes.

Following validation, compounds like this compound can be docked into the active site of the target receptor. The resulting binding poses and scores provide insights into the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. These predictions are crucial for understanding the structural basis of binding and for guiding the chemical modification of the ligand to improve its affinity and specificity.

Parameter Description Significance in Binding Affinity Prediction
Docking Score (e.g., kcal/mol) A numerical value calculated by a scoring function that estimates the binding affinity between a ligand and a receptor.A lower (more negative) score generally indicates a stronger and more favorable binding interaction.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules. In docking, it compares the predicted pose to a known (e.g., crystallographic) pose.A low RMSD value suggests that the docking protocol can accurately predict the experimental binding mode of a ligand.
Hydrogen Bonds A type of attractive intermolecular force between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The formation of hydrogen bonds between a ligand and a receptor is a significant contributor to binding affinity and specificity.
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules.These interactions are crucial for the stability of the ligand-receptor complex, particularly in buried active sites.

Enzyme Inhibition Modeling

Beyond predicting binding affinity, computational models are extensively used to simulate and understand how a compound might inhibit the function of an enzyme. Enzyme inhibition is a key mechanism for many therapeutic drugs. Computational approaches can elucidate the mode of inhibition (e.g., competitive, non-competitive) and predict the inhibition constant (Ki), a measure of the inhibitor's potency.

Molecular dynamics (MD) simulations are a powerful tool in this domain. Unlike static docking, MD simulations provide a dynamic view of the ligand-enzyme complex over time, allowing for the observation of conformational changes and the stability of interactions. By simulating the system in a virtual environment that mimics physiological conditions, researchers can gain a more accurate understanding of the binding process and the mechanism of inhibition.

For example, MD simulations can reveal how an inhibitor like this compound affects the flexibility and conformational landscape of an enzyme's active site. Analysis of the simulation trajectory can identify key residues involved in the inhibitory mechanism and calculate the binding free energy with greater accuracy than docking alone. These detailed insights are invaluable for the structure-based design of more potent and selective enzyme inhibitors. The stability of the inhibitor within the active site and the persistence of key interactions over the course of the simulation are strong indicators of its potential as an effective enzyme inhibitor.

Computational Method Information Provided Relevance to Enzyme Inhibition
Molecular Docking Predicts the binding pose and affinity of an inhibitor in the enzyme's active site.Identifies potential inhibitors and their likely binding modes.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the enzyme-inhibitor complex over time.Assesses the stability of the binding pose and provides a more accurate estimation of binding free energy.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) Calculates the free energy of binding for the enzyme-inhibitor complex from MD simulation trajectories.Quantifies the potency of the inhibitor and helps in ranking different compounds.
Kinetic Modeling Simulates the kinetics of the enzymatic reaction in the presence of an inhibitor.Helps to determine the mechanism of inhibition (e.g., competitive, uncompetitive, non-competitive).

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing 4-Ethoxypicolinaldehyde. The exploration of novel synthetic pathways is crucial for making this compound more accessible for further studies and potential applications.

Green Chemistry Approaches: Conventional synthetic methods often rely on harsh conditions and hazardous materials. Emerging research in "green chemistry" offers environmentally benign alternatives that could be adapted for the synthesis of this compound. Strategies such as iron-catalyzed cyclization reactions and transition-metal-free syntheses, which use readily available starting materials like aromatic ketones and aldehydes, are promising avenues. rsc.orgrsc.org Microwave-assisted synthesis, a recognized green chemistry tool, could also significantly shorten reaction times and improve yields. acs.org

Biocatalysis: The use of enzymes and whole-cell systems as catalysts offers a highly selective and sustainable alternative to traditional chemical synthesis. rsc.org Research into biocatalytic routes could uncover enzymatic pathways capable of performing the specific oxidation and ethoxylation steps required to produce this compound from bio-based starting materials.

Table 1: Comparison of Potential Synthetic Strategies for this compound
Synthetic StrategyPotential AdvantagesKey Research FocusRelevant Precedent
Green Chemistry (e.g., Microwave-Assisted)Reduced reaction time, lower energy consumption, improved yields, use of safer solvents.Optimization of reaction conditions (temperature, pressure, catalyst) for ethoxy-substituted pyridines.Microwave-assisted one-pot synthesis of novel pyridine (B92270) derivatives. acs.org
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicity, rapid assembly of molecular complexity.Designing a convergent synthesis from simple, commercially available starting materials.One-pot three-component cyclocondensation for polysubstituted pyridines. core.ac.uk
BiocatalysisHigh selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly.Screening for or engineering enzymes (e.g., oxidases, etherases) for the specific transformation.Whole-cell biocatalysis for the synthesis of 2,6-bis(hydroxymethyl)pyridine. rsc.org

Expansion of Biomedical Applications

The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netrsc.orgnih.gov This prevalence suggests that this compound and its derivatives are promising candidates for biomedical research.

Anticancer Drug Discovery: Many pyridine-containing molecules exhibit potent anticancer activity. nih.gov For example, certain pyridine-thiazole hybrids and pyridine-urea derivatives have shown significant growth inhibition against various cancer cell lines, including leukemia, lung cancer, and breast cancer. nih.govmdpi.com Future research should involve the synthesis of a library of this compound derivatives and their screening for antiproliferative activity against a panel of human cancer cell lines. nih.govresearchgate.net

Broad-Spectrum Pharmacological Screening: Beyond cancer, pyridine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anti-epileptic, and antimalarial properties. acs.orgnih.govmalariaworld.orgnih.gov The structural features of this compound, particularly the ethoxy and aldehyde groups, provide opportunities for modification to optimize binding to various biological targets. Systematic screening of its derivatives could uncover novel therapeutic agents for a range of diseases. For instance, studies on related 4-alkoxy-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones have reported analgesic and sedative activities. researchgate.net

Table 2: Potential Biomedical Applications Based on Related Pyridine Derivatives
Therapeutic AreaExample of Active Pyridine ScaffoldObserved ActivityFuture Direction for this compound
OncologyPyridine-Urea DerivativesPotent growth inhibition of leukemia, lung, colon, and breast cancer cell lines. nih.govSynthesis and evaluation of this compound-based ureas and thioureas as potential anticancer agents.
EpilepsySubstituted Pyridine AnalogsProtection against maximal electroshock seizures in in vivo models. nih.govInvestigation of derivatives as potential AMPA receptor antagonists for anti-epileptic applications.
MalariaPyridine-Pyrazole-Triazine HybridsActivity against chloroquine-sensitive and resistant strains of P. falciparum. malariaworld.orgDesign of hybrid molecules incorporating the this compound core to target malarial enzymes.
InflammationNovel Pyridine DerivativesInhibition of COX-1/COX-2 enzymes in vitro. acs.orgScreening for anti-inflammatory activity through cyclooxygenase inhibition assays.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The synergy between chemistry and artificial intelligence (AI) is revolutionizing how chemical research is conducted. For a molecule like this compound, AI and machine learning (ML) can significantly accelerate the pace of discovery and development.

Machine Learning for Catalyst Design and Optimization: ML models can accelerate the discovery of new catalysts by identifying complex relationships between a catalyst's structure and its performance. researchgate.netresearchgate.netumich.edu By training on datasets of catalytic reactions, ML algorithms can predict the best catalyst for a specific transformation, such as the selective functionalization of the this compound ring, thereby reducing the need for extensive experimental screening. acs.orgyoutube.com

In Silico Screening and Property Prediction: Computational screening allows for the rapid evaluation of virtual libraries of this compound derivatives. auctoresonline.org ML models can predict key drug-like properties such as absorption, distribution, metabolism, and excretion (ADME) as well as potential toxicity (ADMET). nih.govnih.govcam.ac.uknih.gov This in silico approach helps to prioritize which compounds are most promising for synthesis and biological testing, saving significant time and resources. researchgate.netljmu.ac.uknih.gov

Table 3: Applications of AI/ML in this compound Research
AI/ML ApplicationObjectivePotential ImpactExample Platforms/Methods
Retrosynthesis PredictionIdentify novel and efficient synthetic routes.Reduces development time; discovers non-intuitive pathways. pharmafeatures.comTransformer-based models, graph neural networks. jetir.org
Catalyst DesignDiscover optimal catalysts for synthesis and functionalization.Accelerates catalyst development; reduces experimental effort. researchgate.netActive learning, reinforcement learning.
Virtual ScreeningPredict bioactivity against therapeutic targets.Prioritizes high-potential derivatives for synthesis.Molecular docking, QSAR models. nih.gov
ADMET PredictionForecast pharmacokinetic and toxicity profiles.Reduces late-stage failures in drug development. cam.ac.uknih.govSupport vector machines, random forests, deep neural networks. cam.ac.uk

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-Ethoxypicolinaldehyde, and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or oxidation of precursor pyridine derivatives. A common approach involves ethoxylation of 4-chloropicolinaldehyde using sodium ethoxide in anhydrous ethanol under reflux, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction efficiency depends on controlling moisture, optimizing stoichiometry (e.g., 1.2 equivalents of NaOEt), and monitoring progress via TLC or GC-MS. For reproducibility, pre-drying solvents and reagents (e.g., molecular sieves) is critical. Literature cross-referencing using SciFinder or Reaxys ensures alignment with established protocols .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Characterization requires a multi-technique approach:

  • NMR Spectroscopy: Compare 1^1H and 13^13C NMR peaks to predicted shifts (e.g., aldehyde proton at ~10 ppm, pyridine ring protons at 7–8.5 ppm).
  • IR Spectroscopy: Verify C=O stretch (~1700 cm1^{-1}) and ethoxy C-O stretch (~1250 cm1^{-1}).
  • Mass Spectrometry: Confirm molecular ion [M+H]+^+ (exact mass: 151.06 g/mol).
    Discrepancies between experimental and literature data warrant re-isolation or alternative derivatization (e.g., forming a hydrazone for crystallography) .

Advanced Research Questions

Q. Q3. How can this compound be utilized as a ligand or intermediate in catalytic systems?

Methodological Answer: The aldehyde and pyridine moieties enable coordination to transition metals (e.g., Pd, Cu) for catalytic applications. For instance, in cross-coupling reactions, this compound may act as a directing group or transient ligand. Researchers should:

  • Screen metal precursors (e.g., PdCl2_2, CuI) under inert atmospheres.
  • Monitor reaction progress via in situ FTIR or HPLC to detect intermediates.
  • Compare turnover frequencies (TOF) with analogous ligands (e.g., picolinaldehyde derivatives) to assess electronic effects of the ethoxy group .

Q. Q4. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from tautomerism, steric effects, or impurities. Mitigation steps include:

  • Variable-Temperature NMR: Identify dynamic equilibria (e.g., keto-enol tautomerism).
  • X-ray Crystallography: Resolve ambiguities in solid-state structures.
  • Control Experiments: Synthesize derivatives (e.g., methylated aldehydes) to isolate variables.
    Statistical tools (e.g., ANOVA for batch variations) and error propagation analysis ensure robust conclusions .

Q. Q5. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites). Key steps:

  • Optimize geometry using Gaussian or ORCA software.
  • Simulate reaction pathways (e.g., aldol condensation barriers).
  • Validate predictions with experimental kinetic studies (e.g., Arrhenius plots). Cross-referencing with literature on analogous aldehydes (e.g., 4-methoxypicolinaldehyde) enhances reliability .

Experimental Design and Data Analysis

Q. Q6. How should researchers design experiments to investigate the stability of this compound under varying conditions?

Methodological Answer: Adopt a factorial design to test variables (pH, temperature, light):

  • Independent Variables: Temperature (25–100°C), solvent polarity (water vs. DMSO).
  • Dependent Variables: Degradation rate (HPLC area%), aldehyde oxidation products.
  • Controls: Anaerobic vs. aerobic conditions, dark vs. UV light.
    Use Arrhenius equations to model temperature-dependent stability and identify degradation mechanisms (e.g., hydrolysis vs. oxidation) .

Q. Q7. What statistical approaches are recommended for analyzing conflicting yield data in this compound syntheses?

Methodological Answer: Apply error analysis frameworks:

  • Standard Deviation/Error Bars: Quantify variability across replicates.
  • t-Tests/ANOVA: Identify significant differences between synthetic routes (e.g., NaOEt vs. KOtBu as bases).
  • Multivariate Regression: Correlate yield with parameters (reaction time, solvent purity).
    Report confidence intervals (95%) and use software (e.g., R, OriginLab) for reproducibility .

Literature and Ethical Considerations

Q. Q8. How can researchers conduct a rigorous literature review on this compound applications?

Methodological Answer:

  • Primary Sources: Search SciFinder/Reaxys for synthetic protocols, patents, and catalytic studies.
  • Secondary Sources: Use review articles (ACS Catalysis, Chemical Reviews) for mechanistic insights.
  • Keyword Strategy: Combine terms (e.g., "this compound AND cross-coupling") with Boolean operators. Exclude non-peer-reviewed sources (e.g., BenchChem) .

Q. Q9. What ethical guidelines apply to publishing data on this compound?

Methodological Answer:

  • Data Integrity: Disclose all experimental conditions (e.g., failed attempts) to avoid selective reporting.
  • Citation Ethics: Credit prior methodologies (e.g., Pd-catalyzed reactions ).
  • Safety Compliance: Include hazard warnings (e.g., aldehyde toxicity) in supplementary materials .

Advanced Method Development

Q. Q10. How can this compound be integrated into multi-step syntheses of heterocyclic compounds?

Methodological Answer: Leverage the aldehyde group for condensations (e.g., with amines to form imines for cyclization):

  • Step 1: Condense with hydrazines to generate pyridyl hydrazones.
  • Step 2: Cyclize via microwave-assisted heating (120°C, 30 min) to form triazoles.
  • Step 3: Characterize intermediates via LC-MS and compare yields under varying catalysts (e.g., FeCl3_3 vs. Bi(OTf)3_3).
    Document all steps with raw data (e.g., NMR spectra in appendices) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxypicolinaldehyde
Reactant of Route 2
Reactant of Route 2
4-Ethoxypicolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.